Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)
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Overview
Description
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is an organic compound that belongs to the class of tetrahydrofurans. It is characterized by the presence of an amino group at the fourth position and a methyl group at the second position on the tetrahydrofuran ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) can be achieved through several methods. One common approach involves the hydrogenation of furfural derivatives. For instance, the hydrogenation of 2-methylfuran can lead to the formation of 2-methyltetrahydrofuran, which can then be further functionalized to introduce the amino group at the fourth position .
Industrial Production Methods: Industrial production of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) typically involves catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of renewable raw materials, such as biomass-derived furfural, is also explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the functional groups present on the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions typically employ catalysts like palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can have applications in different chemical processes .
Scientific Research Applications
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tetrahydrofuran ring can participate in ring-opening reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
2-Methyltetrahydrofuran: Similar in structure but lacks the amino group.
4-Amino-2-hydroxytetrahydrofuran: Contains a hydroxyl group instead of a methyl group at the second position.
4-Amino-2-trifluoromethyltetrahydrofuran: Contains a trifluoromethyl group instead of a methyl group at the second position.
Uniqueness: Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is unique due to the presence of both an amino group and a methyl group on the tetrahydrofuran ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in chemistry and industry .
Properties
CAS No. |
197781-21-8 |
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Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
5-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-2-5(6)3-7-4/h4-5H,2-3,6H2,1H3 |
InChI Key |
HLAUKISKFSLYFI-UHFFFAOYSA-N |
SMILES |
CC1CC(CO1)N |
Canonical SMILES |
CC1CC(CO1)N |
Synonyms |
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Origin of Product |
United States |
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